环丁烷-1,2-二甲酸二甲酯

描述

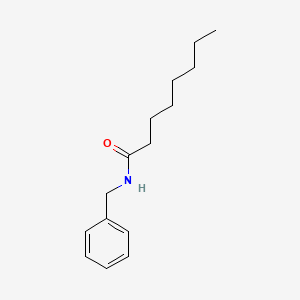

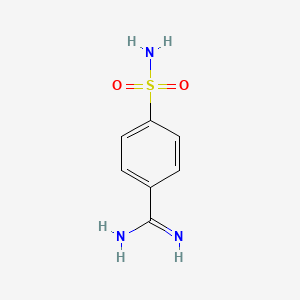

Dimethyl cyclobutane-1,2-dicarboxylate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC name for this compound is dimethyl 1,1-cyclobutanedicarboxylate .

Molecular Structure Analysis

The molecular structure of Dimethyl cyclobutane-1,2-dicarboxylate consists of a cyclobutane ring with two carboxylate groups attached . The exact structure can be better visualized using specialized chemical software or models.Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl cyclobutane-1,2-dicarboxylate are not available, it’s known that cyclobutane derivatives can participate in various reactions. For instance, a study mentions a [4 + 2] cycloaddition between dimethyl cyclobutadiene-1,2-dicarboxylate and benzoquinone .科学研究应用

晶体结构分析

通过甲基 3-(3,4-二甲氧基苯基)丙烯酸酯的二聚化合成的 2,4-双(3,4-二甲氧基苯基)环丁烷-1,3-二甲酸二甲酯,因其分子和晶体结构而受到研究。分析显示环丁烷环略微扭曲的正方形平面排列,氢键和范德华相互作用对晶体堆积稳定性做出了重大贡献。这项研究强调了环丁烷衍生物在材料科学和晶体工程中的结构复杂性和潜在应用 (Shabir 等人,2020)。

合成和结构刚性

合成了 (+)- 和 (-)-2-氨基环丁烷-1-羧酸,展示了环丁烷环在分子内促进结构的能力。这项工作证明了含环丁烷的化合物在产生高度刚性肽方面的潜力,这可能对开发具有明确结构性质的新材料或药物产生影响 (Izquierdo 等人,2005)。

光化学反应

一项关于乙炔二甲酸二甲酯与苯并二噻吩的光化学环加成反应的研究证明了合成取代环丁并[b]噻吩并[2,3-f][1]苯并二噻吩的能力,突出了环丁烷衍生物在合成具有有机电子和光伏材料潜在应用的新型化合物中的潜力 (Wex 等人,2003)。

宝石二甲基效应

对二甲基取代环丁烷的常规应变能的研究揭示了宝石二甲基效应的见解,该效应加速了有机合成中的环化。这种效应突出了环丁烷衍生物在合成化学中的重要性,可能使环状化合物的合成更有效率 (Ringer & Magers,2007)。

胸腺嘧啶二聚化

紫外光下 DNA 中胸腺嘧啶二聚化的研究证明了环丁烷二聚体的形成,这是理解 DNA 损伤和修复机制的关键方面。这项研究可能有助于更好地了解皮肤癌的分子基础,并开发基于 DNA 修复的治疗策略 (Schreier 等人,2007)。

安全和危害

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It’s also advised to keep the containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Mode of Action

It is known that cyclobutane derivatives can participate in various chemical reactions, such as [2+2] cycloadditions . These reactions can lead to the formation of new compounds with potentially different biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl Cyclobutane-1,2-dicarboxylate. For instance, the compound’s low water solubility suggests that it may be less effective in aqueous environments . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

dimethyl cyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPHXFVXUXMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948947 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3396-20-1, 2607-03-6 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the ratio of rate constants for thermal cracking and isomerization (kc/ki) in dimethyl cyclobutane-1,2-dicarboxylates?

A1: The kc/ki ratio offers valuable insights into the thermal stability and reaction pathways of dimethyl cyclobutane-1,2-dicarboxylates. Studies have shown that the kc/ki ratio for dimethyl cyclobutane-1,2-dicarboxylates is 3-4, while for dimethyl 1,2-dimethylcyclobutane-1,2-dicarboxylates it's greater than 200 []. This difference highlights the impact of substitution on the compound's behavior. A higher kc/ki value for the substituted derivative suggests that isomerization is heavily favored over cracking, implying minimal stereochemical losses during pyrolytic cycloreversions [].

Q2: How does dimethyl cyclobutane-1,2-dicarboxylate contribute to understanding the self-initiation mechanism in the thermal polymerization of methyl acrylate?

A2: Dimethyl cyclobutane-1,2-dicarboxylate (DCD) is a crucial intermediate formed during the self-initiation of methyl acrylate polymerization. Computational studies employing Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations have investigated the formation of DCD through a [2 + 2] diradical mechanism on both singlet and triplet potential energy surfaces []. This research revealed a lower energy triplet diradical intermediate that can lead to the generation of monoradical species, providing a plausible explanation for the observed spontaneous initiation in methyl acrylate polymerization [].

Q3: Can you describe a synthetic application utilizing the reactivity of dimethyl cyclobutane-1,2-dicarboxylate?

A3: The dianion of dimethyl cyclobutane-1,2-dicarboxylate exhibits valuable reactivity in organic synthesis. Notably, it facilitates a straightforward synthesis of 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione [, ]. This reaction highlights the utility of dimethyl cyclobutane-1,2-dicarboxylate as a building block for constructing more complex cyclic structures.

Q4: Are there any computational studies investigating the properties and reactivity of dimethyl cyclobutane-1,2-dicarboxylate?

A4: Yes, computational chemistry plays a vital role in understanding dimethyl cyclobutane-1,2-dicarboxylate. Density Functional Theory (DFT) calculations have been employed to study the self-initiation mechanism in thermal polymerization of methyl acrylate []. This study explored different reaction pathways, including the formation of dimethyl cyclobutane-1,2-dicarboxylate, providing insights into its formation energetics and potential energy surface crossings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)